6,8-dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6,8-dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Chlorination: The chromene derivative is chlorinated at positions 6 and 8 using reagents such as hexachloroethane.
Amidation: The chlorinated chromene is then reacted with 4-methoxybenzylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and antioxidant activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 6,8-dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Signal Transduction: It could modulate signal transduction pathways, affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-4H-chromene-2-carboxamide: Lacks the 4-methoxybenzyl group but shares the core structure.
4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atoms and the 4-methoxybenzyl group.
N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atoms.
Uniqueness
6,8-dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both chlorine atoms and the 4-methoxybenzyl group
Properties
Molecular Formula |
C18H13Cl2NO4 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
6,8-dichloro-N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO4/c1-24-12-4-2-10(3-5-12)9-21-18(23)16-8-15(22)13-6-11(19)7-14(20)17(13)25-16/h2-8H,9H2,1H3,(H,21,23) |
InChI Key |
YZIKGUFWANAKLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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